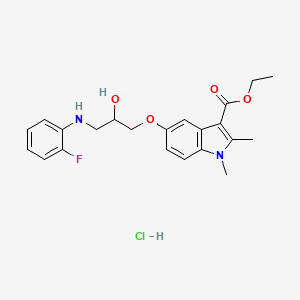
ethyl 5-(3-((2-fluorophenyl)amino)-2-hydroxypropoxy)-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a fluorophenyl group (a phenyl group with a fluorine substitution), and an ethyl carboxylate group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The indole group is aromatic and planar, while the fluorophenyl group could introduce some steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole, fluorophenyl, and carboxylate groups. For example, the indole group is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the fluorine atom could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .科学的研究の応用
Synthesis and Antitumor Activity
Amino acid ester derivatives containing 5-fluorouracil, synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), exhibited antitumor activity. In vitro tests against leukemia HL-60 and liver cancer BEL-7402 showed significant inhibitory effects, indicating potential for cancer treatment applications (Xiong et al., 2009).
Synthesis and Antiviral Activity
Research on ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives revealed notable antiviral properties. Certain compounds demonstrated activity against influenza A, bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV), presenting a possible avenue for developing new antiviral drugs (Ivashchenko et al., 2014).
Histochemical Applications
The compound's derivatives have been used in histochemical applications, particularly in the formaldehyde condensation reaction for the sensitive demonstration of tryptamines and phenylethylamines. This application is significant in biochemical and medical research, aiding in the identification and analysis of these compounds (Björklund & Stenevi, 1970).
Inhibition of Human 5-Lipoxygenase
Ethyl 5-hydroxyindole-3-carboxylate derivatives have been studied for their efficacy in inhibiting human 5-lipoxygenase (5-LO), an enzyme involved in pro-inflammatory leukotriene biosynthesis. These findings are relevant for developing new treatments for inflammatory and allergic diseases (Peduto et al., 2014).
Broad-Spectrum Antiviral Properties
Certain analogs of the compound, particularly Arbidol, have shown broad-spectrum antiviral properties against enveloped and non-enveloped viruses, including influenza and HCV. This highlights its potential as a versatile antiviral agent (Boriskin et al., 2008).
Macromolecular Prodrugs of 5-Fluorouracil
The compound's derivatives have been used in the synthesis of macromolecular prodrugs of 5-fluorouracil, indicating its utility in drug delivery and pharmaceutical development (Nichifor et al., 1995).
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research has explored the potential of certain derivatives as allosteric modulators of the cannabinoid CB1 receptor. This could have implications for developing new therapies for disorders involving this receptor (Price et al., 2005).
将来の方向性
作用機序
Target of Action
The compound contains an indole nucleus, which is a common feature in many bioactive compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents .
Mode of Action
The exact mode of action would depend on the specific targets of this compound. Indole derivatives are known to interact with their targets in various ways, such as through electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
The affected pathways would depend on the specific targets of this compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. For example, if this compound has antiviral activity like some indole derivatives , it might inhibit viral replication at the molecular level and prevent the spread of the virus at the cellular level.
特性
IUPAC Name |
ethyl 5-[3-(2-fluoroanilino)-2-hydroxypropoxy]-1,2-dimethylindole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O4.ClH/c1-4-28-22(27)21-14(2)25(3)20-10-9-16(11-17(20)21)29-13-15(26)12-24-19-8-6-5-7-18(19)23;/h5-11,15,24,26H,4,12-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSAUSIZFYTYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC3=CC=CC=C3F)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

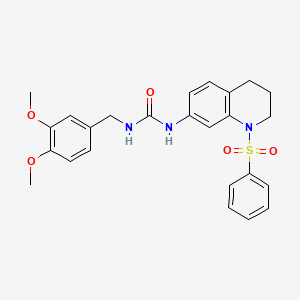
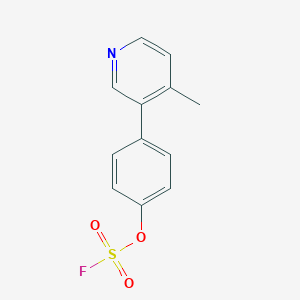
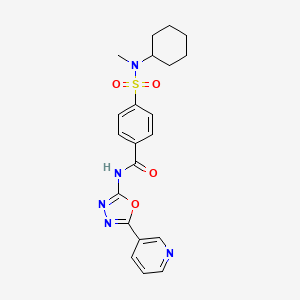
![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
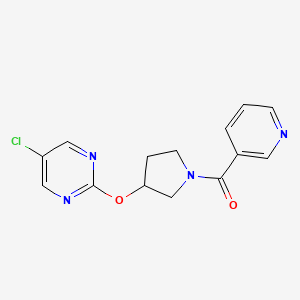
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2976212.png)
![(4-chlorophenyl)[4-(4-isopropylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2976213.png)
![1-(3,4-Dimethylphenyl)-5-(2-morpholin-4-yl-2-oxoethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2976214.png)
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2976215.png)
![3-Tert-butyl-7,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2976217.png)
![[[2,7-Bis(dimethylsulfamoyl)fluoren-9-ylidene]amino]urea](/img/structure/B2976218.png)
![N-[(3-Methylsulfonylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2976220.png)

![N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2976222.png)